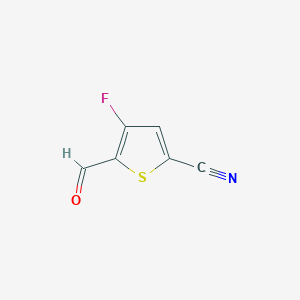
4-Fluoro-5-formylthiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-formylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H2FNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formylthiophene-2-carbonitrile typically involves multi-step organic reactions. One common method is the formylation of 4-fluorothiophene-2-carbonitrile using Vilsmeier-Haack reaction conditions. This involves the reaction of 4-fluorothiophene-2-carbonitrile with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to its industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-formylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOMe, CH3OH
Major Products Formed
Oxidation: 4-Fluoro-5-carboxythiophene-2-carbonitrile
Reduction: 4-Fluoro-5-formylthiophene-2-amine
Substitution: 4-Methoxy-5-formylthiophene-2-carbonitrile
Scientific Research Applications
4-Fluoro-5-formylthiophene-2-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-formylthiophene-2-carbonitrile depends on its specific application and the chemical reactions it undergoes. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific derivatives and their intended use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophene-2-carbonitrile: Lacks the formyl group, making it less versatile in certain synthetic applications.
5-Formylthiophene-2-carbonitrile: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
4-Fluoro-2-thiophenecarboxaldehyde:
Uniqueness
4-Fluoro-5-formylthiophene-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group on the thiophene ring, which provides a combination of electronic effects and reactivity that can be exploited in various chemical transformations and applications .
Properties
Molecular Formula |
C6H2FNOS |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-fluoro-5-formylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H2FNOS/c7-5-1-4(2-8)10-6(5)3-9/h1,3H |
InChI Key |
VUFFSMYPCOCQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)

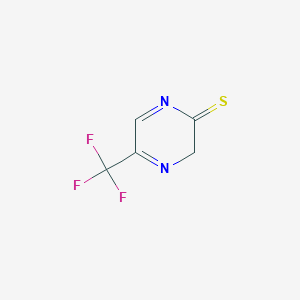
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
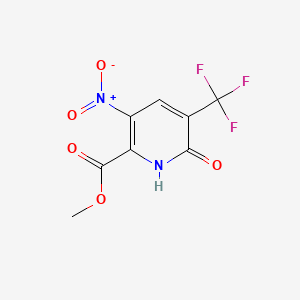
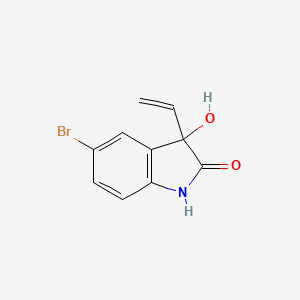
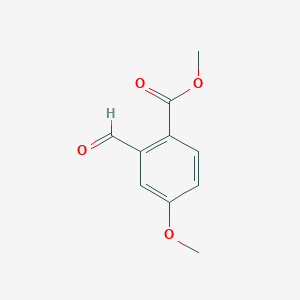

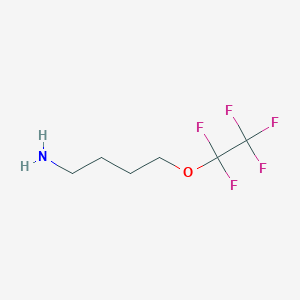
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)

![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
